Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate
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Overview
Description
Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is an ester compound that features a complex molecular structure Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Carboxylic Acid+Alcohol→Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve more advanced techniques such as the use of acid chlorides or anhydrides to increase the reaction efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Primary or secondary amines are used under mild heating conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Comparison
Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.
Properties
CAS No. |
62377-21-3 |
---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C20H23NO3/c1-4-13-24-20(23)17-12-7-6-11-16(17)19(22)21-18-14(3)9-8-10-15(18)5-2/h6-12H,4-5,13H2,1-3H3,(H,21,22) |
InChI Key |
QCBVAIIIHVHEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)NC2=C(C=CC=C2CC)C |
Origin of Product |
United States |
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